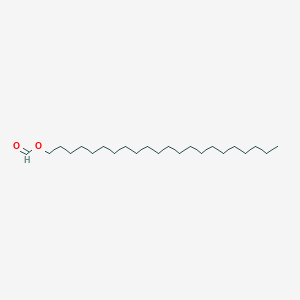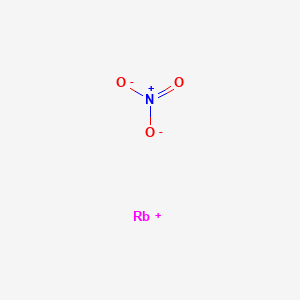
硝酸铷
描述
Rubidium nitrate is an inorganic compound with the chemical formula RbNO₃. It is a white crystalline powder that is highly soluble in water and very slightly soluble in acetone. This compound is known for its oxidizing properties and is used in various applications, including pyrotechnics and the preparation of other rubidium compounds .
科学研究应用
Rubidium nitrate has several scientific research applications:
作用机制
Target of Action
Rubidium nitrate (RbNO3) is an inorganic compound . It is an alkali metal nitrate salt, and its primary targets are the biochemical processes where it acts as an oxidizing agent .
Mode of Action
Rubidium nitrate interacts with its targets by participating in oxidation-reduction reactions. As an oxidizing agent, it has the ability to accept electrons from other substances in a chemical reaction . This electron transfer can result in significant changes in the biochemical processes of the target.
Biochemical Pathways
Nitrate compounds are known to participate in several nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification .
Pharmacokinetics
It is known that rubidium nitrate is highly soluble in water , which suggests it could be readily absorbed and distributed in aqueous environments within the body.
Action Environment
The action, efficacy, and stability of rubidium nitrate can be influenced by various environmental factors. For instance, its solubility can be affected by temperature and the presence of other solutes . Additionally, its role as an oxidizing agent means its activity could be influenced by the presence of substances that can donate electrons in its environment.
准备方法
Synthetic Routes and Reaction Conditions: Rubidium nitrate can be synthesized through several methods:
Reaction with Nitric Acid: Rubidium metal, rubidium hydroxide, or rubidium carbonate can be dissolved in nitric acid to produce rubidium nitrate.
Industrial Production Methods: In industrial settings, rubidium nitrate is often produced by extracting rubidium from minerals such as lepidolite and biotite. The extraction process involves several steps, including complex salt precipitation, solvent extraction, and ion exchange processes .
化学反应分析
Rubidium nitrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, rubidium nitrate can facilitate the oxidation of other substances.
Thermal Decomposition: When heated, rubidium nitrate decomposes to produce rubidium nitrite and oxygen.
Common Reagents and Conditions:
Oxidation Reactions: Rubidium nitrate is used with reducing agents under controlled conditions to achieve desired oxidation states.
Thermal Decomposition: This reaction typically occurs at elevated temperatures, around 310°C (590°F).
Major Products Formed:
Rubidium Nitrite: ( \text{RbNO}_2 )
Oxygen: ( \text{O}_2 )
相似化合物的比较
Rubidium nitrate can be compared with other alkali metal nitrates such as:
- Lithium Nitrate (LiNO₃)
- Sodium Nitrate (NaNO₃)
- Potassium Nitrate (KNO₃)
- Cesium Nitrate (CsNO₃)
Uniqueness:
- Solubility: Rubidium nitrate is highly soluble in water, similar to other alkali metal nitrates, but it is very slightly soluble in acetone, which distinguishes it from some of its counterparts.
- Color in Flame Test: Rubidium nitrate produces a mauve/light purple color in a flame test, which is unique compared to the colors produced by other alkali metal nitrates .
Rubidium nitrate’s unique properties and applications make it a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
13126-12-0 |
|---|---|
分子式 |
HNO3Rb |
分子量 |
148.481 g/mol |
IUPAC 名称 |
rubidium(1+);nitrate |
InChI |
InChI=1S/HNO3.Rb/c2-1(3)4;/h(H,2,3,4); |
InChI 键 |
IRFHCBPPIPIDBA-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Rb+] |
规范 SMILES |
[N+](=O)(O)[O-].[Rb] |
Key on ui other cas no. |
13126-12-0 |
Pictograms |
Oxidizer; Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Q1: What is the molecular formula and weight of rubidium nitrate?
A1: Rubidium nitrate has the molecular formula RbNO3 and a molecular weight of 147.473 g/mol.
Q2: What are the key spectroscopic features of rubidium nitrate?
A2: Infrared (IR) and Raman spectroscopy reveal characteristic vibrational modes of the nitrate ion (NO3-) in RbNO3. These include symmetric and asymmetric stretching vibrations, as well as bending modes. The exact frequencies of these modes vary depending on the phase and temperature of the crystal. [, ]
Q3: How does the crystal structure of RbNO3 change with temperature?
A3: RbNO3 exhibits a rich polymorphism with four distinct phases (IV, III, II, I) observed at atmospheric pressure. At room temperature, RbNO3 exists in its trigonal phase IV, characterized by ordered NO3- groups within a pseudocubic arrangement of rubidium ions. Upon heating, RbNO3 undergoes phase transitions to cubic phase III at 437 K, followed by another transition to a larger cubic phase II at 492 K, and finally to a NaCl-type cubic phase I at 564 K. [, , ]
Q4: What is unique about the structure of RbNO3 phase I near its melting point?
A4: Single-crystal X-ray and optical studies reveal that RbNO3 phase I, stable above 564 K, adopts a NaCl-type cubic structure with a degree of disorder in the orientations of the nitrate ions. This structure closely resembles that of molten RbNO3. []
Q5: How stable is rubidium nitrate under different conditions?
A5: RbNO3 is thermally stable up to its melting point of 583 K. It decomposes at higher temperatures, releasing oxygen and forming rubidium nitrite. RbNO3 is soluble in water and some alcohols, but its stability in solution can be influenced by factors like pH and the presence of other ions. [, , , ]
Q6: How does the presence of impurities affect the properties of RbNO3?
A6: The presence of impurities, even in small amounts, can significantly impact the properties of RbNO3. For instance, barium impurities in RbNO3 melts drastically enhance the depth of rubidium ion exchange in potassium titanyl phosphate (KTP) crystals. []
Q7: What are some applications of RbNO3 in materials science?
A7: RbNO3 finds use in the fabrication of specialized optical materials like KTP waveguides through ion-exchange processes. [] It can also be incorporated into porous aluminum oxide films to modify their dielectric properties. []
Q8: How is RbNO3 employed in battery research?
A8: RbNO3 shows promise as an additive in lithium metal batteries. When coordinated with crown ethers, it can stabilize lithium metal anodes in carbonate electrolytes, leading to improved Coulombic efficiency and cycle life. [] Additionally, RbNO3 incorporated into vapor-grown carbon fiber hosts enhances the performance of lean electrolyte lithium metal batteries. []
Q9: What is the role of RbNO3 in studying root activity?
A9: RbNO3 serves as a radioactive tracer for studying root activity in plants. Its uptake and distribution within the plant provide insights into root growth patterns and nutrient absorption dynamics. []
Q10: How is RbNO3 used in molten salt chemistry?
A10: RbNO3, due to its relatively low melting point and good thermal stability, is often employed as a solvent and reaction medium in molten salt chemistry. Studies have investigated the transport properties, conductance, and thermodynamic properties of RbNO3 melts and its mixtures with other alkali nitrates. [, , , , ]
Q11: How have computational methods contributed to understanding RbNO3?
A11: Molecular dynamics simulations have been instrumental in understanding the structural and dynamical properties of molten RbNO3. These simulations, often coupled with experimental data from X-ray and neutron diffraction, provide valuable insights into the three-dimensional structure, diffusion behavior, and ionic interactions within RbNO3 melts. []
Q12: What analytical techniques are commonly employed to study RbNO3?
A12: A variety of analytical techniques are used to characterize and quantify RbNO3. These include X-ray diffraction for structural analysis, spectroscopic methods like IR and Raman spectroscopy for identifying functional groups and studying vibrational modes, thermal analysis techniques like DSC and TG-DTG for investigating thermal stability and decomposition behavior, and electrochemical methods for studying conductivity and transport properties. [, , , , , , ]
Q13: Is there any information available about the environmental impact of RbNO3?
A13: While the provided research focuses primarily on the physicochemical properties and applications of RbNO3, specific information regarding its environmental impact or degradation pathways is limited. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible waste management. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

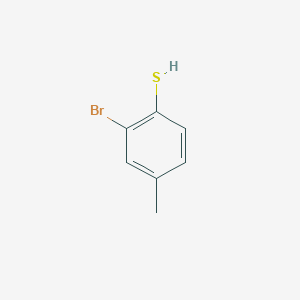
![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
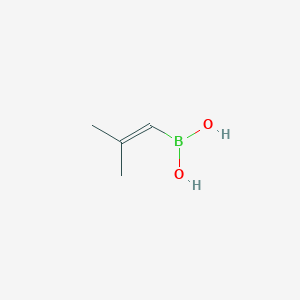
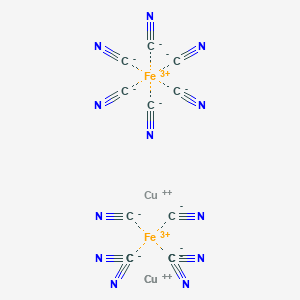
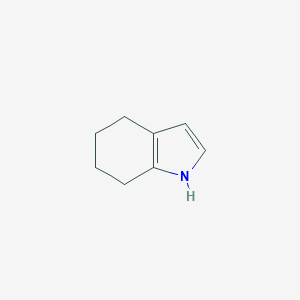

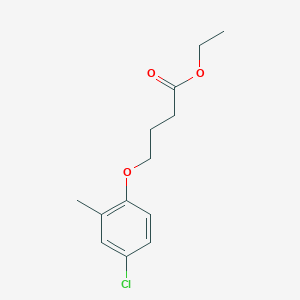
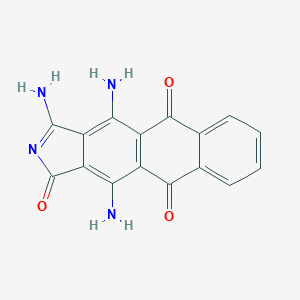
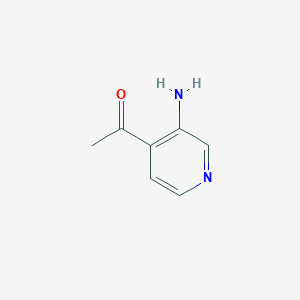
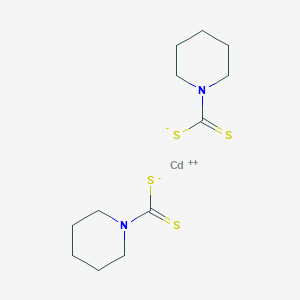
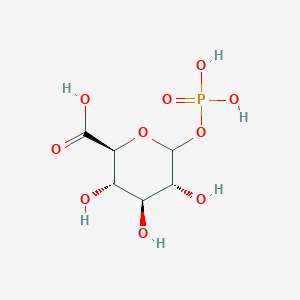
![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
